molecular formula C9H11BrClNO B2875685 2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride CAS No. 2344679-63-4

2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride

Cat. No.: B2875685
CAS No.: 2344679-63-4
M. Wt: 264.55
InChI Key: PHLWWLCPOJFXMT-UHFFFAOYSA-N
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Description

2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride is a chemical compound with the molecular formula C9H10BrNO·HCl It is a derivative of phenethylamine and is characterized by the presence of a bromine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride typically involves the bromination of 4-methylacetophenone followed by amination. The general synthetic route can be summarized as follows:

    Bromination: 4-Methylacetophenone is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 3-bromo-4-methylacetophenone.

    Amination: The brominated product is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group, forming 2-Amino-1-(3-bromo-4-methylphenyl)ethanone.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiourea.

Major Products Formed

    Oxidation: Nitro or imine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Hydroxyl, thiol, or amine-substituted derivatives.

Scientific Research Applications

2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride: Similar structure but with additional methoxy groups.

    2-Amino-1-(3-chloro-4-methylphenyl)ethanone;hydrochloride: Chlorine atom instead of bromine.

    2-Amino-1-(3-bromo-4-methylphenyl)ethanol: Alcohol derivative instead of ketone.

Uniqueness

2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Biological Activity

2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an amino group and a bromine atom on the phenyl ring, which are critical for its biological interactions. The structural formula can be represented as follows:

C9H10BrNHCl\text{C}_9\text{H}_{10}\text{BrN}\cdot \text{HCl}

This molecular configuration allows for diverse interactions with biological targets, influencing enzymatic activity and receptor binding.

The biological activity of this compound is attributed to its ability to form hydrogen bonds through the amino group and engage in halogen bonding via the bromine atom. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values provide insights into its potency:

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have also been explored. Studies indicate that the compound may inhibit cell proliferation through various pathways:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Apoptosis Induction : It has been observed to trigger apoptotic pathways in certain cancer cell lines.

In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several derivatives of this compound, confirming its effectiveness against resistant strains of bacteria. The study highlighted the importance of the bromine substituent in enhancing antimicrobial activity .
  • Anticancer Activity : In vivo studies demonstrated that administration of this compound significantly reduced tumor size in murine models compared to controls. The treatment led to a decrease in tumor proliferation markers .

Properties

IUPAC Name

2-amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c1-6-2-3-7(4-8(6)10)9(12)5-11;/h2-4H,5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLWWLCPOJFXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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